5-(Aminomethyl)pyridine-2-sulfonamide
Description
Contextualizing Sulfonamide and Pyridine (B92270) Moieties as Privileged Scaffolds in Modern Medicinal Chemistry
In the field of medicinal chemistry, certain molecular frameworks, known as privileged scaffolds, are repeatedly found in the structures of bioactive compounds and approved drugs. Both sulfonamide and pyridine moieties are prime examples of these essential building blocks.
The sulfonamide group (-SO₂NH₂) has been a cornerstone of drug discovery since the advent of Prontosil in the 1930s. nih.gov This functional group is present in a wide array of therapeutic agents, showcasing its versatility. nih.govnih.gov Sulfonamides are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net Their stability, synthetic accessibility, and ability to selectively target enzymes or receptors contribute to their prominence in drug design. acs.org The development of sulfur-containing therapeutics has been instrumental in the evolution of the pharmaceutical industry, with sulfonamides being one of the most common scaffolds in FDA-approved drugs. nih.gov
Similarly, the pyridine ring , a nitrogen-bearing heterocycle, holds a significant position in medicinal chemistry. nih.govrsc.orgresearchgate.net As an isostere of benzene (B151609), it is a fundamental component in thousands of existing drug molecules. nih.gov The pyridine scaffold is found in natural products like alkaloids and vitamins and is incorporated into a diverse range of FDA-approved drugs. nih.govrsc.orgresearchgate.net Its presence is crucial for various biological processes and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects. elsevierpure.com The ability of the pyridine ring to improve water solubility and form hydrogen bonds enhances the pharmacokinetic profiles of drug candidates.
The combination of these two privileged scaffolds into a single molecule, such as in the pyridine-sulfonamide architecture, offers a powerful strategy for the development of novel therapeutic agents with potentially enhanced efficacy and unique biological activities. nih.gov
Historical Development and Emerging Significance of Pyridine-2-sulfonamide (B152805) Architectures in Chemical Biology
The synthesis and study of pyridine-2-sulfonamide and its derivatives have gained momentum as researchers recognize their potential in targeting various biological systems. The general method for preparing sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov Specifically for pyridine-2-sulfonamides, synthetic routes have been developed to create a variety of derivatives for biological evaluation. biosynth.com
Pyridine-2-sulfonamide itself has been investigated for its biological properties, including its potential to inhibit cancer cell growth by binding to the endothelin-A receptor. biosynth.com Derivatives of this scaffold have been explored for a range of therapeutic applications. For instance, certain pyridine-sulfonamide hybrids have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov One such hybrid demonstrated significant anticancer activity across numerous human cancer cell lines and was shown to induce apoptosis. nih.gov
Furthermore, research into pyridine-based N-sulfonamides has led to the discovery of compounds with antiviral and antimicrobial characteristics. acs.org The strategic design of these molecules, often involving the combination of the pyridine-sulfonamide core with other heterocyclic systems, has yielded compounds with potent biological activity. acs.org The investigation into crystalline forms and solvates of pyridine-sulfonamide derivatives, such as 5-methyl-pyridine-2-sulfonic acid derivatives, highlights the ongoing efforts to optimize the physicochemical properties of these compounds for pharmaceutical development. google.com
Aims and Rationale for Comprehensive Academic Inquiry into 5-(Aminomethyl)pyridine-2-sulfonamide
The specific compound, 5-(Aminomethyl)pyridine-2-sulfonamide, emerges as a molecule of significant interest for academic and research-focused inquiry. The rationale for a detailed investigation is built upon the established importance of its constituent parts: the pyridine ring and the sulfonamide group. The introduction of an aminomethyl group at the 5-position of the pyridine ring presents a key structural modification that can influence the compound's biological activity and physicochemical properties.
The primary aims of a comprehensive academic inquiry into 5-(Aminomethyl)pyridine-2-sulfonamide would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its derivatives. tandfonline.comgoogle.com Detailed characterization using modern analytical techniques is essential to confirm its structure and purity.
Exploration of Biological Activity: Screening the compound and its derivatives against a wide range of biological targets. Based on the activities of related structures, potential areas of investigation include antimicrobial, antiviral, and anticancer effects. researchgate.netmdpi.com For example, derivatives of (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one have been synthesized and evaluated as potent antimicrobial agents. tandfonline.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 5-(Aminomethyl)pyridine-2-sulfonamide to understand how different functional groups impact its biological activity. This includes modifications of the aminomethyl group, the sulfonamide moiety, and the pyridine ring. nih.gov
Computational and In Silico Studies: Employing computational methods to predict the compound's properties, binding modes with biological targets, and to guide the design of more potent analogs. nih.gov
The presence of the aminomethyl group offers a reactive handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. This potential for diversification, combined with the proven track record of the pyridine and sulfonamide scaffolds, provides a strong impetus for dedicated research into 5-(Aminomethyl)pyridine-2-sulfonamide.
Data Tables
Table 1: Physicochemical Properties of a Related Compound: 5-(aminomethyl)-N-ethylpyridine-2-sulfonamide
| Parameter | Value | Method/Source |
| Molecular Weight | 215.27 g/mol | HRMS |
| Calculated LogP | -0.1615 | Computational |
| Topological Polar Surface Area (TPSA) | 85.08 Ų | Computational |
| Rotatable Bonds | 4 | PubChem |
This data is for a closely related derivative and provides an estimation of the properties of the parent compound. Data sourced from computational analysis. vulcanchem.com
Table 2: Biological Activity of Selected Pyridine-Sulfonamide Derivatives
| Compound | Target/Activity | Key Findings | Reference |
| Pyridine-sulfonamide hybrid (VIIb) | VEGFR-2 Inhibition, Anticancer | Potently inhibited VEGFR-2 (IC₅₀ = 3.6 μM) and showed broad-spectrum anticancer activity (GI₅₀ = 1.06-8.92 μM). Induced apoptosis in renal cancer cells. | nih.gov |
| 5-(2'-Pyridyl)-2-aminothiazole sulfonamide (8c, 16a) | NPY(5) Receptor Antagonism | Exhibited high affinity for the NPY(5) receptor. Compound 16a partially inhibited feeding behavior in vivo. | nih.gov |
| Sulfonamide methoxypyridine derivative (22c) | PI3K/mTOR Dual Inhibition | Acted as a PI3K/mTOR dual inhibitor and induced apoptosis in HCT-116 cells. | nih.gov |
| Methane sulfonamide derivative (11c) of oxazolidinone | Antibacterial | Demonstrated good antibacterial activity against Gram-positive bacteria. | tandfonline.com |
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,3,7H2,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSXDAOGNSTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Diversification of 5 Aminomethyl Pyridine 2 Sulfonamide
Established Synthetic Pathways to Pyridine-2-sulfonamide (B152805) Core Structures
The construction of the pyridine-2-sulfonamide scaffold is a foundational step. Chemists have developed several robust strategies to create this essential core, primarily through methods that either build the ring system with the necessary substituents or functionalize a pre-existing pyridine (B92270) ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgacs.org In the context of pyridine synthesis, this method allows for the specific introduction of a sulfonamide group at the C-2 position, which is adjacent to the ring nitrogen. The process typically involves a directing group (DG) on the pyridine ring that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). harvard.edu This coordination facilitates the removal of a proton from the ortho-position (C-2), creating a highly reactive lithiated intermediate.
This intermediate can then be "quenched" with a suitable electrophile to install the sulfonamide functionality. For instance, reacting the lithiated pyridine with sulfur dioxide (SO₂), followed by treatment with an aminating agent like hydroxylamine-O-sulfonic acid, yields the desired sulfonamide. A general synthesis of stable ortho-boropinacolato heteroaryl sulfonamides has been described using DoM followed by a quench with i-PrOBpin. acs.org More advanced methods utilize highly hindered bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidide) to effect directed metalation on electron-poor or functionally sensitive pyridines. harvard.edu
Key Features of Directed Ortho-Metalation:
| Feature | Description |
|---|---|
| Directing Group | A functional group on the pyridine ring (e.g., amide, carbamate) that directs the metalation to the adjacent C-2 position. |
| Metalating Agent | Typically a strong organolithium base (e.g., n-BuLi, s-BuLi) or a hindered magnesium base. |
| Electrophilic Quench | A reaction with an electrophile (e.g., SO₂, sulfonyl chlorides) to introduce the desired functional group. |
| Regioselectivity | High degree of control over the position of functionalization, specifically at the ortho-position. |
An alternative to functionalizing an existing pyridine ring is to construct the ring itself from acyclic precursors in a process known as ring cyclization. These methods build the heterocyclic scaffold while incorporating the necessary functional groups.
One classic approach is the Hantzsch pyridine synthesis, which involves a condensation reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) as the nitrogen source. nih.gov Modifications of this and other condensation reactions can be adapted to produce substituted pyridines. For example, a one-pot synthesis of substituted pyridines can be achieved through a condensation reaction between a 1,3-dicarbonyl compound and a vinylogous amide. nih.gov
More contemporary strategies involve the reaction of precursors already containing a sulfonamide moiety. For instance, a novel class of functionalized pyridine-based sulfonamides was developed by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.orgnih.gov This reaction proceeds through the addition of an active methylene (B1212753) group to a double bond, followed by elimination and cyclization, where the addition of an amino group to a cyano group forms the pyridine ring. acs.org This approach is highly versatile, allowing for the synthesis of complex pyridine derivatives tagged with sulfonamide groups.
Specific Synthetic Routes to 5-(Aminomethyl)pyridine-2-sulfonamide and its Direct Precursors
Synthesizing the specific target molecule, 5-(Aminomethyl)pyridine-2-sulfonamide, requires a sequence of reactions that correctly places the aminomethyl group at the C-5 position and the sulfonamide group at the C-2 position. This often involves a multi-step process starting from readily available pyridine derivatives.
Introducing an aminomethyl group onto a pyridine ring can be accomplished through several synthetic routes. A common strategy involves the functionalization of a pre-existing group at the C-5 position. For example, starting with 2-chloro-5-trichloromethylpyridine, which is commercially available, a one-step process can yield a 2-chloro-5-aminomethylpyridine derivative. googleapis.com This reaction involves catalytic hydrogenation in the presence of an amine, where the trichloromethyl group is converted directly to the aminomethyl group. googleapis.com
Another pathway starts from 2-amino-5-methyl-pyridine. google.comsdfine.com The methyl group can be converted to an aminomethyl group through a two-step sequence: radical bromination to form a bromomethyl intermediate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent.
With the aminomethyl (or a precursor) group in place at C-5, the next critical step is the introduction of the sulfonamide at C-2. A widely used and straightforward method is the condensation of a 2-aminopyridine (B139424) with a sulfonyl chloride. researchgate.net In this approach, a compound such as 5-(aminomethyl)pyridin-2-amine (B133063) would be reacted with a sulfonylating agent like sulfonyl chloride (SO₂Cl₂) or sulfuryl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide linkage. researchgate.netresearchgate.net
Alternatively, if starting with a 2-halopyridine derivative, the sulfonamide can be installed via a metal-halogen exchange followed by quenching with sulfur dioxide and subsequent chlorination and amination. The direct reaction of 2-aminopyridine with p-toluenesulfonyl chloride in the presence of a catalyst like zinc oxide (ZnO) has also been reported as an effective method for creating N-pyridin-2-ylbenzenesulfonamide structures. researchgate.net
Design and Synthesis of Chemically Modified Analogues and Hybrid Compounds
The 5-(aminomethyl)pyridine-2-sulfonamide scaffold serves as a versatile template for chemical modification to create a library of analogues. Chemo-diversification can be achieved by modifying the core structure at several key positions.
Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups through N-alkylation or N-arylation reactions.
Aminomethyl Group: The primary amine of the aminomethyl group can be converted into secondary or tertiary amines, amides, or other functional groups to explore structure-activity relationships.
Furthermore, hybrid compounds can be designed by linking the 5-(aminomethyl)pyridine-2-sulfonamide moiety to other distinct chemical scaffolds. Research has shown the successful synthesis of hybrid molecules incorporating pyridine-sulfonamides with other heterocyclic systems like benzothiazoles, benzimidazoles, and pyrazoles. acs.orgnih.govnih.gov These hybrid compounds are often synthesized by forming a linker between the two molecular fragments. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing a dienamine precursor with various amines containing sulfonamide fragments, sometimes using an N-methylpropionamide linker to connect the two parts. nih.gov
Derivatization at the Aminomethyl Moiety: Amide, Carbamate, and Sulfonamide Formation
The primary amine of the aminomethyl group is a key handle for derivatization, readily participating in nucleophilic reactions to form stable covalent bonds.
Amide Formation: The most common derivatization is the formation of an amide linkage. This is typically achieved by reacting the aminomethyl group with a carboxylic acid under the influence of a coupling agent. luxembourg-bio.com A wide array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxy-benzotriazole (HOBt). luxembourg-bio.comfishersci.co.uk Alternatively, the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base, provides a classic and effective route to amides. fishersci.co.uk These methods allow for the introduction of a vast range of substituents, effectively modifying the compound's steric and electronic properties.
Carbamate Formation: Carbamates can be synthesized from the aminomethyl moiety through its reaction with chloroformates, such as ethyl chloroformate or benzyl (B1604629) chloroformate, typically in the presence of a base to neutralize the HCl byproduct. This reaction introduces an oxycarbonyl link, which can influence the molecule's hydrogen bonding capacity and metabolic stability.
Sulfonamide Formation: The primary amine can also be converted into a secondary sulfonamide by reacting it with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base like pyridine. organic-chemistry.orgresearchgate.net This creates a disulfonamide structure within the molecule, significantly altering its acidity and potential interactions with biological targets.
Structural Modifications of the Pyridine Ring and Sulfonamide Group
Beyond the aminomethyl group, both the pyridine ring and the sulfonamide moiety are targets for structural modification to fine-tune the molecule's properties.
Pyridine Ring Modifications: The pyridine ring's properties can be modulated by introducing various substituents. nih.gov The nitrogen atom in the ring lowers the electron density, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), but it activates the ring towards nucleophilic substitution. youtube.com Modifications can include the introduction of halogens, methoxy (B1213986) groups, or hydroxyl groups. nih.govnih.gov For instance, research on pyridine derivatives has shown that the presence and position of groups like -OMe, -OH, and -NH2 can enhance biological activity, whereas the addition of halogens or bulky groups may have the opposite effect. nih.gov Synthetic routes to achieve these modifications often involve starting with an already substituted pyridine precursor before constructing the sulfonamide and aminomethyl side chains. googleapis.comgoogle.com
Sulfonamide Group Modifications: The sulfonamide group (-SO₂NH₂) is a cornerstone of many bioactive molecules. nih.govopenaccesspub.org The acidity and hydrogen bonding characteristics of the sulfonamide NH can be altered by replacing one or both hydrogen atoms with alkyl or aryl groups (R¹, R²). nih.gov This is typically accomplished during the synthesis by reacting a sulfonyl chloride with a primary or secondary amine instead of ammonia. ijarsct.co.in Such modifications can profoundly impact the molecule's pharmacokinetic profile. ijarsct.co.in
Hybridization Strategies with Other Bioactive Heterocycles (e.g., Triazole, Pyrazole (B372694), Thiazole)
A prominent strategy in medicinal chemistry involves creating hybrid molecules by covalently linking the 5-(aminomethyl)pyridine-2-sulfonamide scaffold to other heterocycles known for their biological activities. acs.org This approach aims to combine the pharmacophoric features of both moieties to create novel compounds with potentially enhanced or synergistic effects.
Triazole Hybrids: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore. Pyridine-sulfonamide derivatives have been successfully hybridized with 1,2,4-triazoles. Synthetic routes often involve multi-step reactions starting from a substituted pyridine-3-sulfonamide, which is converted into an intermediate that can be cyclized with hydrazine (B178648) hydrate (B1144303) to form the final triazole-containing product. mdpi.com
Pyrazole Hybrids: Pyrazole is another heterocycle frequently incorporated into bioactive compounds. Amide derivatives linking pyrazole carboxylic acids to sulfonamides have been synthesized. nih.gov A typical synthetic approach involves reacting an amine-containing sulfonamide with a pyrazole-carbonyl chloride to form an amide bridge between the two heterocyclic systems. nih.gov
Thiazole (B1198619) Hybrids: Thiazole and its derivatives are key components in many pharmaceuticals. nih.govnih.gov The synthesis of thiazole-sulfonamide hybrids can be achieved by reacting a precursor like 2-aminothiazole (B372263) with a benzenesulfonyl chloride derivative. nih.gov Other complex strategies involve building the thiazole ring onto a pyridine-containing starting material or vice-versa. acs.orgnih.gov
Spectroscopic Characterization Techniques in Structural Elucidation (e.g., NMR, IR, MS)
The definitive identification and structural confirmation of 5-(aminomethyl)pyridine-2-sulfonamide and its derivatives rely on a combination of modern spectroscopic techniques. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise structure of these molecules in solution.
¹H NMR: Provides information about the number of different types of protons and their neighboring environments. For a derivative of 5-(aminomethyl)pyridine-2-sulfonamide, one would expect to see characteristic signals for the aromatic protons on the pyridine ring (typically in the δ 7.5–8.5 ppm region), the methylene protons of the aminomethyl group (CH₂), and the protons of the amine (NH₂). acs.orgvulcanchem.com The exact chemical shifts and splitting patterns are highly dependent on the specific substituents. For example, the protons of an aminomethyl group (-CH₂NH₂) might appear around δ 3.3 ppm (for the CH₂) and δ 1.5 ppm (for the NH₂). vulcanchem.com
¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. Signals for the aromatic carbons of the pyridine ring are typically found between δ 110 and 160 ppm. rsc.org The carbon of the aminomethyl group would also have a characteristic shift.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
The sulfonamide group exhibits strong, characteristic stretching vibrations for the S=O bonds, typically found in the regions of 1350–1300 cm⁻¹ (asymmetric) and 1160–1120 cm⁻¹ (symmetric). ekb.eg
The N-H bonds of the primary amine (NH₂) and the sulfonamide (SO₂NH₂) produce stretching bands in the 3500–3200 cm⁻¹ region. acs.orgresearchgate.net
The C=N and C=C stretching vibrations of the pyridine ring appear in the 1600–1450 cm⁻¹ range.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with very high accuracy, confirming its elemental composition. vulcanchem.com
Interactive Table: Summary of Spectroscopic Data for Sulfonamide Derivatives
This table summarizes typical spectroscopic data ranges observed for pyridine sulfonamide derivatives and related structures, as reported in various studies.
| Spectroscopic Technique | Functional Group | Typical Signal Range/Value | Reference |
| ¹H NMR | Pyridine-H | δ 7.9 - 8.5 ppm | acs.org |
| Aromatic-H (general) | δ 6.5 - 8.3 ppm | acs.orgrsc.orgekb.eg | |
| -SO₂NH- | δ 8.7 - 12.5 ppm | rsc.orgekb.eg | |
| -CH₂- (aminomethyl) | ~δ 3.3 - 3.9 ppm | vulcanchem.comchemicalbook.com | |
| -NH₂ (aminomethyl) | ~δ 1.5 - 2.1 ppm | vulcanchem.comchemicalbook.com | |
| ¹³C NMR | Aromatic Carbons | δ 111 - 161 ppm | rsc.org |
| -CH₂- Carbon | ~δ 37 ppm | ekb.eg | |
| IR Spectroscopy | N-H Stretch (Amine/Amide) | 3200 - 3450 cm⁻¹ | acs.orgekb.egresearchgate.net |
| C=O Stretch (Amide) | 1609 - 1690 cm⁻¹ | ekb.egripublication.com | |
| S=O Stretch (Sulfonamide) | 1289 - 1310 cm⁻¹ | ekb.eg | |
| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to Molecular Weight | ekb.eg |
Structure Activity Relationship Sar and Molecular Feature Analysis for 5 Aminomethyl Pyridine 2 Sulfonamide Derivatives
Systematic Exploration of Structural Determinants Governing Biological Activities
The biological activity of 5-(aminomethyl)pyridine-2-sulfonamide derivatives is fundamentally governed by the core scaffold, which consists of a pyridine (B92270) ring, a sulfonamide group, and an aminomethyl linker. Research into various biological targets has illuminated the essential nature of each component. The pyridine ring often serves as a key structural framework, and its nitrogen atom can be crucial for interactions within protein binding sites. researchgate.netrsc.org The sulfonamide moiety (-SO₂NH₂) is a versatile functional group, capable of forming multiple hydrogen bonds that can anchor the molecule to its biological target. nih.govresearchgate.net
The relative positioning of these groups is a critical determinant of activity. For instance, in a series of dipeptidyl peptidase IV (DPP-4) inhibitors, 5-aminomethyl-pyridines were found to be active, whereas regioisomers with the aminomethyl group in the α-position (e.g., 6-aminomethyl) or with the amide group in the β-position (3-aminomethyl-pyridines) led to a loss of inhibitory activity. nih.gov This highlights the precise spatial arrangement required for effective interaction with the target enzyme. nih.gov The aminomethyl group provides a basic center and a key interaction point. The primary amino group, in particular, is often essential for forming critical interactions, such as salt bridges or hydrogen bonds, within the active site of target proteins like kinases or peptidases. nih.govnih.gov
Systematic exploration has shown that the core 5-(aminomethyl)pyridine-2-sulfonamide structure acts as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets by modifying substituents. rsc.orgnih.govnih.gov For example, this scaffold has been successfully adapted to create potent inhibitors of Rho-associated kinase (ROCK), where the pyridine-sulfonamide portion interacts with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov
Impact of Substituent Nature and Position on Compound Potency and Selectivity
The potency and selectivity of 5-(aminomethyl)pyridine-2-sulfonamide derivatives can be finely tuned by altering the nature and position of various substituents. Structure-activity relationship (SAR) studies have systematically investigated modifications at the sulfonamide nitrogen (N1), the aminomethyl group, and the pyridine ring.
Modifications on the Pyridine Ring: Substituents on the pyridine ring can significantly influence activity. In the development of ROCK inhibitors, adding a methyl group at the 6-position of the pyridine ring and an aryl group at the 4-position were key to enhancing potency. nih.govnih.gov Specifically, a 4-(2,4-dichlorophenyl) group was found to be highly favorable for DPP-4 inhibition. nih.gov The electronic properties of substituents are also important; electron-withdrawing groups on the pyridine ring have been shown to enhance the binding of related 9-(pyridin-2'-yl)-aminoacridines to DNA, suggesting that such modifications can stabilize interactions with biological macromolecules. mdpi.com
Modifications on the Aminomethyl Group: The primary amine of the aminomethyl group is often crucial. In a series of LIMK1/2 inhibitors, methylation of a primary amide (to form secondary or tertiary amides) resulted in significantly weaker inhibitors, underscoring the importance of the N-H hydrogen bond donors. acs.org However, in other contexts, substitution on this amine can be beneficial. For ROCK inhibitors, extending from the aminomethyl group with specific linkers and terminal groups was a key strategy for achieving high potency and selectivity. nih.gov
Modifications on the Sulfonamide Group: The sulfonamide group itself is a critical anchor. While the parent -SO₂NH₂ is often active, substitution on the sulfonamide nitrogen can modulate properties. In some cases, replacing the sulfonamide with other groups like a secondary amine can lead to a significant drop or complete loss of activity, confirming the sulfonamide's essential role as a hydrogen-bonding element or a structural mimic of a phosphate (B84403) group. acs.org Conversely, incorporating a methyl sulfonamide substituent has been shown to improve pharmacokinetic properties in other chemical series. nih.gov
The following table summarizes SAR findings for a series of pyridine-based ROCK inhibitors, illustrating the impact of substitutions.
| Compound ID | R1 (Pyridine 4-position) | R2 (Pyridine 6-position) | R3 (Amine substituent) | ROCK1 IC₅₀ (μM) |
| 4 | H | H | H | 1.1 |
| 11 | 3-pyridyl | CH₃ | H | 0.015 |
| 20 | 4-pyridyl | CH₃ | H | 0.007 |
| 34 | 4-pyridyl | CH₃ | (S)-1-(4-pyridyl)ethyl | 0.002 |
| 37 | 4-pyridyl | CH₃ | (1S,2R)-2-hydroxy-1-phenylpropyl | 0.002 |
| Data sourced from a study on pyridine-based Rho kinase inhibitors. nih.gov |
Pharmacophore Identification and Optimization for Specific Biological Targets
A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize its biological target. For derivatives of 5-(aminomethyl)pyridine-2-sulfonamide, pharmacophore models often include a hydrogen bond donor (from the amine and/or sulfonamide), a hydrogen bond acceptor (the sulfonamide oxygens and pyridine nitrogen), and an aromatic/hydrophobic region (the pyridine ring). nih.gov
In the context of ROCK inhibitors, structure-based design and pharmacophore modeling identified key interaction points. The pyridine nitrogen and the sulfonamide NH were found to form crucial hydrogen bonds with the hinge region of the kinase active site (specifically with the backbone of Met156). nih.gov The aminomethyl group was directed towards the solvent-exposed region, providing a vector for adding substituents to improve potency and selectivity without disrupting the core binding interactions. nih.gov
For serotonin (B10506) 5-HT₇ receptor ligands, two common scaffolds are long-chain arylpiperazines and sulfonamide-containing compounds. nih.gov A comparative analysis suggests a pharmacophore for sulfonamide-based ligands that includes a basic amine, a hydrogen bond acceptor feature (sulfonamide), and an aromatic ring system. Optimization based on this model involves modifying the linker between the sulfonamide core and other parts of the molecule to achieve better fit and selectivity against related receptors. nih.govnih.gov
Optimization based on these models involves:
Vector-based growth: Adding substituents to the aminomethyl group that can access additional pockets in the target protein, thereby increasing affinity and selectivity. nih.gov
Bioisosteric replacement: Swapping parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetics. For instance, replacing a phenyl ring with a different heterocycle. researchgate.net
Conformational constraint: Locking the molecule into its bioactive conformation to reduce the entropic penalty of binding.
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional shape (conformation) and stereochemistry of 5-(aminomethyl)pyridine-2-sulfonamide derivatives are critical to their biological function. The biological activity of sulfonamides can be highly dependent on the conformational state of the molecule. researchgate.netmdpi.com
Stereochemical Considerations: When substituents are introduced that create a chiral center, the stereochemistry often has a profound effect on potency. In the development of ROCK inhibitors based on the pyridine-sulfonamide scaffold, a chiral side chain was introduced on the aminomethyl nitrogen. nih.gov A clear preference for a specific stereoisomer was observed. For example, compound 37 , with an (1S,2R) configuration in its side chain, was a highly potent inhibitor (ROCK1 IC₅₀ = 2 nM), demonstrating that the precise 3D arrangement of the atoms is crucial for optimal interaction with the chiral environment of the protein's active site. nih.gov This stereoselectivity indicates a highly specific binding mode where one enantiomer fits the target significantly better than the other.
Comparative SAR Studies with Related Pyridine and Sulfonamide Derivatives
To understand the unique contribution of the 5-(aminomethyl)pyridine-2-sulfonamide scaffold, it is useful to compare its SAR with related structures.
Comparison with other Pyridine Isomers: The positioning of functional groups on the pyridine ring is paramount. As noted in the development of DPP-4 inhibitors, moving the aminomethyl group from the 5-position to the 6-position, or altering the carboxamide position relative to the aminomethyl group, resulted in a dramatic loss of activity. nih.gov This demonstrates that while the pyridine ring is a good scaffold, the specific regioisomer is critical for aligning the key interacting groups (amine, amide/sulfonamide) correctly for target binding. nih.gov
Comparison with Benzenesulfonamide Derivatives: Benzenesulfonamides are a well-known class of compounds with a wide range of biological activities. researchgate.netmdpi.com Replacing the benzene (B151609) ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the electronic properties of the ring. researchgate.netrsc.org This change can be beneficial or detrimental depending on the target. For many kinase inhibitors, the pyridine nitrogen is essential for forming a key hydrogen bond with the "hinge" region of the enzyme, an interaction that is not possible with a simple benzene ring. nih.gov This often makes pyridine sulfonamides more potent or selective kinase inhibitors than their benzene counterparts.
Comparison of Sulfonamide vs. Other Linkers: The sulfonamide group is often crucial. In the development of inhibitors for LIMK, replacing an amide moiety with a sulfonamide or a secondary amine led to weak inhibitory activity, indicating that the specific hydrogen bonding and geometric properties of the amide were essential for that particular target. acs.org However, in other cases, the sulfonamide group is a successful bioisostere for other functional groups like carboxylates or amides, offering different physicochemical properties that can improve aspects like cell permeability or metabolic stability. nih.gov The introduction of a sulfonamide group has been noted to sometimes reduce cytotoxicity and improve the selectivity index of compounds. nih.gov
The following table provides a conceptual comparison of activity based on scaffold modifications.
| Scaffold Feature | General Observation | Implication for 5-(Aminomethyl)pyridine-2-sulfonamide |
| Pyridine Nitrogen | Often acts as a key H-bond acceptor in kinase hinge regions. nih.gov | The pyridine N is likely critical for activity in kinase targets. |
| Sulfonamide Group | Provides strong H-bond donor/acceptor capacity; can mimic phosphate. nih.govresearchgate.net | Essential for anchoring the molecule in the binding site. |
| Aminomethyl Linker | Provides a basic interaction point and a vector for modification. nih.govnih.gov | Crucial for potency; substitutions can tune selectivity. |
| Benzene vs. Pyridine Ring | Pyridine offers an additional H-bond acceptor and different electronics. researchgate.net | The pyridine ring provides specific interaction capabilities not present in benzenesulfonamides. |
Pre Clinical in Vitro Biological Efficacy Profiling of 5 Aminomethyl Pyridine 2 Sulfonamide Analogues
Enzyme Inhibitory Potential
The structural motif of 5-(aminomethyl)pyridine-2-sulfonamide serves as a versatile scaffold for developing potent and selective enzyme inhibitors. The inherent properties of the sulfonamide group, combined with the pyridine (B92270) ring and the aminomethyl linker, allow for targeted interactions within the active sites of numerous enzymes.
Carbonic Anhydrase (CA) Isoform Inhibition Kinetics and Specificity
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, functioning through the coordination of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site. vulcanchem.com Analogues of pyridine-sulfonamide have been extensively studied for their inhibitory activity against various human (h) CA isoforms, which are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. vulcanchem.com
Research into 4-substituted pyridine-3-sulfonamides, close structural relatives, has demonstrated a broad range of inhibitory activity against several isoforms. vulcanchem.com For instance, specific analogues have shown potent inhibition against hCA II, the tumor-associated hCA IX, and hCA XII, with inhibition constants (Kᵢ) reaching into the nanomolar range. vulcanchem.com One compound exhibited a Kᵢ of 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. vulcanchem.com Notably, strategic modifications to the pyridine-sulfonamide scaffold can impart significant isoform selectivity. vulcanchem.com Compound 4 from one study showed a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II, while compound 6 displayed a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. vulcanchem.com
The orientation of the pyridine ring within the active site is crucial for determining inhibitory potency. A comparison between a pyridine-2-sulfonamide (B152805) derivative and its benzene (B151609) isostere revealed that the pyridine compound's ring was tilted within the CA II active site, leading to less effective inhibition compared to the benzene analogue. researchgate.net This highlights that even a single atom change (N vs. CH) can drastically alter inhibitory properties. researchgate.net However, this same pyridine derivative was found to be a potent, low-nanomolar inhibitor of the tumor-associated isoforms hCA IX and XII, demonstrating that subtle structural changes can be leveraged to achieve isoform-selective inhibition. researchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine-3-Sulfonamide Analogues
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Notes |
|---|---|---|---|
| Analogue 1 | hCA II | 271 nM | Broad activity |
| Analogue 1 | hCA IX | 137 nM | Broad activity |
| Analogue 1 | hCA XII | 91 nM | Broad activity |
| Compound 4 | hCA IX vs hCA II | - | 5.9-fold selective for hCA IX |
| Compound 6 | hCA XII vs hCA IX | - | 23.3-fold selective for hCA XII |
Glycosidase Inhibition (α-Amylase, α-Glucosidase) for Metabolic Disorder Research
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov While the sulfonamide scaffold is explored for various enzymatic targets, specific in vitro inhibitory data for 5-(aminomethyl)pyridine-2-sulfonamide analogues against α-amylase and α-glucosidase is not prominent in the reviewed literature.
However, studies on other sulfonamide-containing heterocyclic structures demonstrate the potential of this chemical class. For example, a series of 1,2-benzothiazine 1,1-dioxide derivatives, which contain a cyclic sulfonamide (sultam) core, were identified as potent inhibitors of both α-glucosidase and α-amylase. nih.gov One of the most active compounds, 12i , was found to be a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. nih.gov Certain derivatives with chloro, bromo, and methyl substituents showed good α-glucosidase inhibition with IC₅₀ values from 25.88–46.25 μM, while derivatives with chloro, bromo, and nitro groups were potent α-amylase inhibitors with IC₅₀ values between 7.52 to 15.06 μM. nih.gov These findings suggest that while direct evidence is pending, the broader class of sulfonamide derivatives warrants investigation for glycosidase inhibition.
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netnih.gov Consequently, the development of dual inhibitors that target both PI3K and mTOR is a major focus in oncology research. nih.gov The 5-(aminomethyl)pyridine-2-sulfonamide scaffold has proven to be a highly effective starting point for creating such dual inhibitors. researchgate.net
A series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains at the C4 position were optimized, leading to the identification of compound 26 . researchgate.net This compound was a potent dual PI3K/mTOR inhibitor, exhibiting strong activity against PI3Kα (IC₅₀ = 20 nM), PI3Kδ (IC₅₀ = 46 nM), and mTOR (IC₅₀ = 189 nM). researchgate.net Similarly, extensive research on sulfonamide methoxypyridine derivatives led to the discovery of compound 22c , which contains a quinoline (B57606) core. This compound demonstrated exceptionally potent inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). The results confirmed that 22c acts as a promising PI3K/mTOR dual inhibitor worthy of further investigation.
Table 2: In Vitro Inhibitory Activity of Pyridine-Sulfonamide Analogues against PI3K and mTOR
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 26 | PI3Kα | 20 | researchgate.net |
| PI3Kβ | 376 | researchgate.net | |
| PI3Kδ | 46 | researchgate.net | |
| mTOR | 189 | researchgate.net | |
| Compound 22c | PI3Kα | 0.22 | |
| mTOR | 23 |
Other Kinase and Receptor Target Modulations (e.g., EGFR, VEGFR-2, H1/H2 Receptors)
The therapeutic utility of the pyridine sulfonamide scaffold extends to other kinases and receptors, although specific data for 5-(aminomethyl)pyridine-2-sulfonamide analogues against targets like EGFR and H1/H2 receptors is limited in the reviewed literature. The H2 receptor antagonists, which block gastric acid production, are a well-known class of drugs, but their structures are not typically based on the pyridine-2-sulfonamide core.
However, the potential for this chemical class to interact with other kinases has been explored. For instance, a study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones included evaluation against vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov While these are not direct analogues, the inclusion of a sulfonamide-related moiety (sulfonic ester) in a VEGFR-2 inhibitor screening library indicates the perceived potential of the sulfonyl group in kinase-targeted drug design. nih.gov Further investigation is required to determine if 5-(aminomethyl)pyridine-2-sulfonamide analogues possess meaningful activity against these or other kinase and receptor targets.
Folate Pathway Enzyme Inhibition (e.g., Dihydropteroate (B1496061) Synthase, DHFR)
The folate biosynthetic pathway is a long-standing target for antimicrobial agents. nih.gov Sulfonamides (sulfa drugs) act by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in this pathway. They function as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (pABA). This inhibition prevents the synthesis of dihydropteroate, leading to a depletion of dihydrofolate (DHF) and subsequent disruption of DNA synthesis and cell growth.
Studies in yeast have shown that the dihydropteroate analogues formed from the condensation of sulfa drugs with dihydropteridine pyrophosphate are inhibitory by competing with DHF. It is important to note that in vitro assays demonstrated that these sulfa-dihydropteroate compounds did not directly inhibit dihydrofolate reductase (DHFR), the next enzyme in the pathway. However, it was found that the diamino derivatives, which are precursors to the sulfa-dihydropteroate compounds, were inhibitors of DHFR. This suggests a multi-faceted impact on the folate pathway, where sulfonamide-based compounds can act as direct inhibitors of DHPS, and their precursors may inhibit DHFR, potentially leading to a dual-target effect. nih.gov
DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. Analogues of 5-(aminomethyl)pyridine-2-sulfonamide, particularly those incorporating the pyridine core, have been investigated for their ability to inhibit this enzyme.
N-substituted 2-pyridones, which are structurally related to the pyridine scaffold, are recognized for their efficacy against bacterial type II DNA topoisomerases, including DNA gyrase. nih.gov For instance, certain 3-cyanopyridine (B1664610) derivatives have demonstrated significant inhibitory activity against DNA gyrase. nih.gov In one study, a 3-cyanopyridine derivative (XII) exhibited an IC₅₀ value of 0.44 µM, which is comparable to the well-known inhibitor ciprofloxacin (B1669076) (IC₅₀ = 0.42 µM). nih.gov Another related compound (XIII) showed moderate activity with an IC₅₀ of 0.94 µM. nih.gov
Further research into N-amino-5-cyano-6-pyridones revealed that these molecules also possess promising DNA gyrase A inhibitory potential. nih.gov One derivative in this class, molecule 3d, was identified as a potent inhibitor with an IC₅₀ value of 1.68 µg/mL. nih.gov Another analogue, molecule 3e, displayed moderate inhibition with an IC₅₀ of 3.77 µg/mL. nih.gov Additionally, fused pyridine core structures have shown potent anti-gyrase activity, with one compound (XIV) recording an IC₅₀ value of 7.35 µM, significantly more potent than ciprofloxacin in that specific assay (IC₅₀ = 47.68 µM). nih.gov Dual inhibitors based on a 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine template have also been identified as targeting the ATPase domains of both DNA gyrase (gyrB) and topoisomerase IV (parE). nih.gov
DNA Gyrase Inhibitory Activity of Pyridine Analogues
| Compound/Analogue Class | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| 3-Cyanopyridine Derivative (XII) | DNA Gyrase | 0.44 | Ciprofloxacin | 0.42 |
| 3-Cyanopyridine Derivative (XIII) | DNA Gyrase | 0.94 | Ciprofloxacin | 0.42 |
| N-amino-5-cyano-6-pyridone (3d) | DNA Gyrase A | - | Ciprofloxacin | - |
| N-amino-5-cyano-6-pyridone (3e) | DNA Gyrase A | - | Ciprofloxacin | - |
| Fused Pyridine Core (XIV) | DNA Gyrase | 7.35 | Ciprofloxacin | 47.68 |
Antimicrobial Activity Spectrum
Analogues of 5-(aminomethyl)pyridine-2-sulfonamide exhibit a diverse range of antimicrobial activities, spanning antibacterial, antifungal, antiviral, and anti-parasitic properties.
The pyridine nucleus is a key feature in many compounds with noted therapeutic properties, including antimicrobial effects. nih.govmdpi.com Various analogues have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
For example, dodecanoic acid derivatives of aminopyridine have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov N-alkylated pyridine-based organic salts have also been evaluated for their antibacterial properties. nih.gov One such salt, compound 66, exhibited a 56% inhibition of S. aureus and 55% inhibition of E. coli at a concentration of 100 μg/mL. nih.gov Another analogue, Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH), a derivative of isoniazid, showed a minimum inhibitory concentration (MIC) of 1 mg/ml against S. aureus and 0.5 mg/ml against E. coli. researchgate.net
Vinyl sulfone derivatives have also been identified as potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile demonstrated strong potency with an MIC of 1.875 µg/mL against methicillin-susceptible S. aureus and 3.75 µg/mL against the globally predominant MRSA USA300 strain. nih.gov
Antibacterial Activity of Pyridine and Sulfonamide Analogues
| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH) | Staphylococcus aureus | 1000 |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone (2-PINH) | Escherichia coli | 500 |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Methicillin-Susceptible S. aureus (MSSA) | 1.875 |
| (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile | Methicillin-Resistant S. aureus (MRSA) USA300 | 3.75 |
The rising prevalence of drug-resistant fungal infections necessitates the development of new antifungal agents. Pyridine derivatives have shown considerable promise in this area. chempanda.com Amide-pyridine scaffolds have been designed and synthesized, with some compounds demonstrating broad-spectrum antifungal activity with MIC values ranging from 0.125 to 2 µg/mL against drug-resistant pathogenic fungi. chempanda.com
Specifically, a thiophene-pyridine compound (80) was found to have better antifungal activity than the standard drug Amphotericin B against Aspergillus fumigates and Syncephalastrum racemosum. nih.gov Hybrid bis-(imidazole)-pyridine derivatives also exhibit excellent antifungal activity. One such compound (5a) showed zones of inhibition of 20 mm against C. parapsilosis ATCC 22019 and 19 mm against both C. parapsilosis wild type and Rhodotorula sp., which were superior or equal to the control drug fluconazole. nih.gov Other studies have reported that fluorinated pyrazole (B372694) compounds encompassing pyridyl 1,3,4-oxadiazole (B1194373) motifs are potential antifungal agents, proving superior to the reference drug Griseofulvin. mdpi.com
The pyridine ring is a privileged structure in compounds developed for antiviral therapies. nih.govmdpi.com A number of pyridine-based N-sulfonamide analogues have been synthesized and evaluated for their antiviral potential. For instance, a new class of functionalized benzothiazole (B30560) derivatives bearing N-sulfonamide 2-pyridone moieties was synthesized and showed notable antiviral potency. acs.org In one study, five compounds from this class were found to reduce viral titers by 50% or more against Coxsackie B4 virus (CBV4). acs.org
Further research on pyridine-based N-sulfonamides demonstrated that two compounds, 15c and 15d, which feature an ethoxycarbonyl group on the pyridine ring, showed more than 50% viral reduction against Herpes Simplex Virus-1 (HSV-1) and CBV4. acs.org A combination of these compounds with the standard drug acyclovir (B1169) resulted in lower IC₅₀ values than acyclovir alone, indicating potential for synergistic effects. acs.org Pyridine-2-sulfonamide itself has been reported to be effective against HIV infection. biosynth.com
Antiviral Activity of Pyridine Sulfonamide Analogues
| Compound/Analogue Class | Virus | Activity Metric | Value |
|---|---|---|---|
| Benzothiazole-N-Sulfonamide-2-Pyridone (7f) | Hepatitis A Virus (HAV) | Selectivity Index (SI) | 2.94 |
| Pyridine-Based N-Sulfonamide (15c) | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ (µg/mL) | >50% viral reduction |
| Pyridine-Based N-Sulfonamide (15d) | Herpes Simplex Virus-1 (HSV-1) | IC₅₀ (µg/mL) | >50% viral reduction |
| Pyridine-Based N-Sulfonamide (15c) | Coxsackie B4 Virus (CBV4) | IC₅₀ (µg/mL) | >50% viral reduction |
| Pyridine-Based N-Sulfonamide (15d) | Coxsackie B4 Virus (CBV4) | IC₅₀ (µg/mL) | >50% viral reduction |
Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, is a globally prevalent infection. nih.gov The current standard treatment often involves sulfonamide drugs, which inhibit the parasite's folate pathway. nih.gov Research into novel sulfonamide analogues aims to improve efficacy.
Recent studies have investigated 1,2,3-triazole-based sulfonamide scaffolds as sulfadiazine (B1682646) equivalents. nih.gov These hybrid molecules demonstrated significantly more potent anti-Toxoplasma activity compared to sulfadiazine. The IC₅₀ values of six such compounds ranged from 0.01835 µM to 0.07492 µM, all of which were lower than that of sulfadiazine (0.1852 µM). nih.gov The most potent of these, compound 3f, had an IC₅₀ of 0.01835 µM and a selectivity index of 29. nih.gov Nanoformulations of sulfonamide-1,2,3-triazole hybrids have also shown promise, with one nanoformulation (3c.CNP) exhibiting the best activity against T. gondii with an IC₅₀ value of 3.64 µg/mL. nih.gov
Anti-Toxoplasma gondii Activity of Sulfonamide Analogues
| Compound/Analogue Class | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| Sulfadiazine (Reference) | 0.1852 | - |
| 1,2,3-Triazole Sulfonamide (3a) | 0.07492 | 10.4 |
| 1,2,3-Triazole Sulfonamide (3b) | 0.07455 | 8.9 |
| 1,2,3-Triazole Sulfonamide (3c) | 0.0392 | 25.4 |
| 1,2,3-Triazole Sulfonamide (3d) | 0.03124 | 21 |
| 1,2,3-Triazole Sulfonamide (3e) | 0.0533 | 8.3 |
| 1,2,3-Triazole Sulfonamide (3f) | 0.01835 | 29 |
Anti-inflammatory Modulatory Effects (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory pathway, and its selective inhibition is a key strategy for developing anti-inflammatory drugs. nih.gov The sulfonamide and methylsulfonyl groups are well-known motifs in the molecular structures of selective COX-2 inhibitors. rsc.org
A series of pyridine acyl sulfonamide derivatives have been designed and evaluated as potential COX-2 inhibitors. nih.gov Among these, compound 23 was the most potent, with a COX-2 inhibitory IC₅₀ of 0.8 µM. nih.gov This compound also effectively inhibited COX-2-derived prostaglandin (B15479496) E₂ (PGE₂) production in murine macrophage cells with an IC₅₀ of 0.15 µM. nih.gov Other research has focused on imidazo[1,2-a]pyridine (B132010) derivatives. A compound with a morpholine (B109124) ring at the C-3 position showed high potency and selectivity, with an IC₅₀ of 0.07 µM and a selectivity index of 217.1. nih.gov The arylsulfonamide moiety, present in drugs like celecoxib (B62257), is a key feature for this activity, and it has been shown that celecoxib exhibits nanomolar affinity for COX-2. acs.org
COX-2 Inhibitory Activity of Pyridine Sulfonamide Analogues
| Compound/Analogue Class | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| Pyridine Acyl Sulfonamide (23) | 0.8 | - |
| Imidazo[1,2-a]pyridine Derivative (with morpholine ring) | 0.07 | 217.1 |
| Pyrazole Sulfonamide Carboxylic Acid (Benzothiophen-2-yl) | 0.01 | 344.56 |
| Pyrazole-based Derivative (13) | 0.28 | 172.32 |
In Vitro Antiproliferative and Cytotoxicity Assays on Cancer Cell Lines
No published studies were identified that evaluated the in vitro antiproliferative or cytotoxic activity of 5-(Aminomethyl)pyridine-2-sulfonamide or its analogues against any cancer cell lines. Consequently, no data tables of IC50 values or other measures of cytotoxicity can be provided at this time.
Investigation of Mechanisms of Action (beyond direct enzyme inhibition, e.g., cell cycle arrest, autophagy)
The scientific literature lacks any studies investigating the mechanisms of action for 5-(Aminomethyl)pyridine-2-sulfonamide analogues beyond potential direct enzyme inhibition. There are no available data on whether these compounds can induce cell cycle arrest, autophagy, or other cellular processes that would contribute to an anticancer effect.
Computational Chemistry and in Silico Approaches in the Discovery of 5 Aminomethyl Pyridine 2 Sulfonamide Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity of novel compounds.
In the context of 5-(Aminomethyl)pyridine-2-sulfonamide analogues, which often target enzymes like carbonic anhydrases (CAs) or various kinases, molecular docking provides detailed insights into their mechanism of action. semanticscholar.orgnih.gov The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that anchors the inhibitor to the Zn²⁺ ion in the active site of metalloenzymes like CAs. nih.gov Docking studies consistently show the sulfonamide moiety coordinating with the catalytic zinc ion. semanticscholar.org
Detailed research findings from docking simulations often include:
Binding Energy: A score that estimates the strength of the ligand-receptor interaction. Lower binding energies typically indicate a more stable complex. For instance, in a study of novel sulfonamide derivatives, binding energies ranged from -7.28 to -9.85 kcal/mol against carbonic anhydrase I. semanticscholar.org
Key Amino Acid Interactions: Identification of specific residues involved in hydrogen bonding, hydrophobic interactions, or pi-stacking. For example, docking of a pyridine-sulfonamide derivative into the active site of mycobacterial InhA revealed a binding strength of –9.714 kcal/mol. nih.gov
Conformational Analysis: The pose or three-dimensional arrangement of the ligand within the binding pocket.
| Analogue Type | Protein Target | Key Interactions Observed | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyridine-3-sulfonamide | Carbonic Anhydrase IX (hCA IX) | Coordination with Zn²⁺; H-bonds with Thr199, Thr200 | Not specified; nanomolar activity reported | nih.gov |
| Pyrazole-Pyrazoline Sulfonamide | Mycobacterial InhA | Hydrogen bonds and hydrophobic interactions | -9.714 | nih.gov |
| General Sulfonamide Derivative | Carbonic Anhydrase I | Interaction with active site residues | -9.85 | semanticscholar.org |
| Pyridine-Sulfonamide Hybrid | VEGFR-2 | Hydrogen bonding and hydrophobic contacts | Not specified; IC₅₀ of 3.6 µM reported | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scispace.com These models are powerful predictive tools in drug design, enabling the estimation of a novel compound's activity or properties without the need for empirical testing.
For analogues of 5-(Aminomethyl)pyridine-2-sulfonamide, QSAR models are developed using a "training set" of compounds with known biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices, constitutional descriptors. scispace.comresearchgate.net
3D: Steric (CoMFA) and electrostatic fields (CoMSIA). nih.gov
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model linking these descriptors to the observed activity. scispace.com A robust QSAR model must be statistically significant and have high predictive power, which is assessed through internal and external validation techniques (e.g., cross-validation q², predictive r²). scispace.comnih.gov
A developed QSAR model for sulfonamides targeting diabetes revealed that descriptors related to the count of nitrogen and oxygen atoms separated by a specific bond distance had a positive contribution to the activity. scispace.com QSPR studies on sulfonamides have successfully modeled properties like thermal energy and entropy using topological and quantum chemical indices. researchgate.net These models guide the rational design of new analogues by predicting which structural modifications are likely to enhance the desired biological activity or confer optimal physicochemical properties.
| Parameter | Description | Relevance to Pyridine-Sulfonamide Analogues |
|---|---|---|
| Molecular Descriptors | Numerical values representing chemical structure (e.g., SlogP, Molecular Weight, topological indices). scispace.com | Used to quantify structural features responsible for changes in biological activity or properties. |
| Training Set | A group of compounds with known activities used to build the model. | A diverse set of pyridine-sulfonamide analogues is needed to create a broadly applicable model. |
| Validation (q², pred_r²) | Statistical metrics to assess the model's robustness and predictive ability. A q² > 0.5 and pred_r² > 0.6 are generally considered acceptable. scispace.com | Ensures the model is not overfitted and can accurately predict the activity of new, untested analogues. |
| Applicability Domain | The chemical space in which the model provides reliable predictions. | Defines the structural boundaries within which new pyridine-sulfonamide analogues can be confidently evaluated by the model. |
In Silico ADMET Profiling and Drug-Likeness Assessment
Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials and reducing late-stage failures. researchgate.netnih.gov
For 5-(Aminomethyl)pyridine-2-sulfonamide analogues, ADMET prediction involves evaluating various parameters:
Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability.
Distribution: Calculation of parameters such as blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which are crucial for drug clearance. Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com
Excretion: Estimation of total clearance and renal uptake.
Toxicity: Prediction of potential toxicities like hepatotoxicity or cardiotoxicity (e.g., hERG inhibition).
Alongside ADMET profiling, drug-likeness is assessed. This concept evaluates whether a compound has physicochemical properties compatible with known drugs. A common method is applying rules like Lipinski's Rule of Five (e.g., molecular weight < 500 Da, LogP < 5). mdpi.com Several studies on pyridine-sulfonamide derivatives have shown that they can be designed to possess positive drug-likeness scores and favorable ADMET profiles, indicating their potential as orally active drug candidates. nih.govnih.govresearchgate.net
| Category | Parameter | Favorable Range/Outcome for Drug Candidates |
|---|---|---|
| Absorption | Human Intestinal Absorption | High (>90%) |
| Caco-2 Permeability | High | |
| Distribution | BBB Penetration | Low for peripherally acting drugs; High for CNS drugs |
| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Predicted as non-inhibitor to avoid drug-drug interactions. mdpi.com |
| CYP450 Substrate | Varies depending on desired clearance pathway | |
| Toxicity | hERG Inhibition | Predicted as non-inhibitor to avoid cardiotoxicity |
| Drug-Likeness | Lipinski's Rule of Five | No more than one violation |
| Drug-Likeness | Drug-Likeness Model Score | Positive values (e.g., 0.48, 0.56) suggest drug-like character. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. electrochemsci.orgresearchgate.net By solving the Schrödinger equation based on electron density, DFT provides valuable insights that complement experimental data. For 5-(Aminomethyl)pyridine-2-sulfonamide and its analogues, DFT calculations are employed to understand fundamental molecular properties. nih.gov
Key parameters derived from DFT calculations include:
Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography. mdpi.comnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining molecular reactivity. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. researchgate.netresearchgate.net
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for predicting non-covalent interactions, such as those between a drug and its receptor. nih.gov
DFT studies on pyridine (B92270) and sulfonamide derivatives have been used to analyze hyper-conjugative interactions, delocalization of atomic charges, and the stability of different conformers, providing a deep understanding of the structural features that govern their biological function. mdpi.comnih.gov
| DFT Parameter | Definition | Significance for Pyridine-Sulfonamide Analogues |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Helps predict sites for hydrogen bonding and other non-covalent interactions with a biological target. nih.gov |
Virtual Screening Methodologies for Novel Scaffolds and Hit Identification
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. capes.gov.br It is a cornerstone of modern hit identification, allowing for the rapid and cost-effective evaluation of millions of virtual compounds. nih.govfrontiersin.org For discovering novel analogues related to 5-(Aminomethyl)pyridine-2-sulfonamide, two main strategies are employed:
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or homology modeling. A library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity (docking score). frontiersin.org This method is highly effective when the binding site is well-defined, as is often the case for enzymes targeted by sulfonamides. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These approaches rely on the knowledge of existing active ligands.
Similarity Searching: Screens a database to find compounds that are structurally similar to a known active molecule.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to be active at a specific target. nih.gov A pharmacophore model can be built from a set of known active ligands and then used as a 3D query to filter large compound databases, identifying diverse scaffolds that match the required features. nih.gov
Recently, the enumeration of massive "on-demand" virtual libraries, containing billions of synthetically accessible compounds, has become feasible. nih.gov Screening these libraries against targets like G-protein coupled receptors (GPCRs) or kinases has led to the discovery of novel hits with promising drug-like scaffolds, demonstrating the power of combining large-scale virtual screening with rational library design. nih.gov This approach is highly applicable for identifying new pyridine-sulfonamide derivatives with unique substitution patterns or entirely new core structures.
Advanced Research Horizons and Emerging Directions for 5 Aminomethyl Pyridine 2 Sulfonamide Research
Design and Synthesis of Multifunctional or Hybrid Therapeutic Agents
A promising strategy in modern drug discovery is the creation of hybrid molecules, which integrate two or more pharmacophores into a single entity to engage multiple biological targets. nih.govmdpi.comnih.govimist.manih.govnih.govtandfonline.comrsc.orgnih.govresearchgate.netajchem-b.commdpi.com This approach is particularly relevant for complex diseases and can offer advantages in terms of enhanced potency and overcoming drug resistance. The structural features of 5-(Aminomethyl)pyridine-2-sulfonamide make it an ideal candidate for the design of such multifunctional agents.
The primary amine of the aminomethyl group serves as a versatile synthetic handle for conjugation with other bioactive molecules. Researchers are exploring the synthesis of hybrid compounds where 5-(Aminomethyl)pyridine-2-sulfonamide is linked to other heterocyclic systems known for their diverse pharmacological activities, such as pyrazole (B372694), thiazole (B1198619), and imidazole. imist.manih.gov For instance, studies on related sulfonamide hybrids have demonstrated significant anticancer activity by combining the sulfonamide moiety with a pyridine (B92270) ring to potently inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov One such study reported a pyridine-sulfonamide hybrid with an IC50 value of 3.6 µM against VEGFR-2. nih.gov
Another avenue of exploration is the hybridization of 5-(Aminomethyl)pyridine-2-sulfonamide with natural products or their derivatives. This strategy aims to synergize the therapeutic effects of both entities. The synthesis of such hybrids can lead to novel compounds with unique mechanisms of action and improved therapeutic indices.
The following table summarizes potential hybrid agent strategies incorporating the 5-(Aminomethyl)pyridine-2-sulfonamide scaffold.
| Hybrid Strategy | Target Pharmacophore | Potential Therapeutic Area | Rationale |
| Kinase Inhibitor Hybrids | Pyrimidine, Quinoline (B57606) | Oncology | Dual targeting of signaling pathways (e.g., PI3K/mTOR) to overcome resistance. nih.govmdpi.com |
| Antimicrobial Hybrids | Thiazole, Pyrazole | Infectious Diseases | Broadening the spectrum of activity and combating drug-resistant pathogens. nih.gov |
| Natural Product Conjugates | Coumarin, Chalcone | Various | Enhancing bioavailability and introducing novel mechanisms of action. |
| Enzyme Inhibitor Hybrids | Benzothiazole (B30560) | Oncology, Virology | Targeting enzymes like carbonic anhydrase or proteases with high affinity. |
Development of Advanced Delivery Systems and Formulation Strategies
To maximize the therapeutic potential of 5-(Aminomethyl)pyridine-2-sulfonamide and its derivatives, the development of advanced drug delivery systems is crucial. Nanoformulations, in particular, offer a promising approach to enhance solubility, stability, and targeted delivery, thereby improving efficacy and patient compliance. mdpi.comelsevierpure.com
Research into nanoformulations for sulfonamide-based compounds has shown significant promise. For example, loading sulfonamide-1,2,3-triazole hybrids onto chitosan (B1678972) nanoparticles has been demonstrated to enhance their anti-Toxoplasma potency. mdpi.com In one study, the resulting nanoformulations exhibited particle sizes in the range of 43.2 to 87.5 nm, which is optimal for cellular uptake. mdpi.com
For 5-(Aminomethyl)pyridine-2-sulfonamide, encapsulation within nanoparticles or liposomes could offer several advantages. These include:
Enhanced Bioavailability: Improving the solubility and absorption of the compound.
Targeted Delivery: Functionalizing the surface of nanoparticles with specific ligands to direct the drug to target tissues or cells, such as tumors.
Controlled Release: Designing formulations for sustained release, which can reduce dosing frequency and improve patient adherence. elsevierpure.com
The development of such advanced formulations will be a key step in translating the therapeutic potential of 5-(Aminomethyl)pyridine-2-sulfonamide from the laboratory to clinical applications.
Elucidation of Novel Molecular Targets and Signaling Pathways
A critical area of ongoing research is the identification and validation of novel molecular targets and signaling pathways for 5-(Aminomethyl)pyridine-2-sulfonamide. While the sulfonamide moiety is a well-known pharmacophore, often associated with the inhibition of enzymes like carbonic anhydrases, the unique combination with the aminomethylpyridine scaffold suggests the potential for interaction with a broader range of biological targets. nih.govnih.govnih.govajchem-b.comnih.gov
Recent studies on related pyridine-sulfonamide derivatives have revealed their potential as potent inhibitors of key signaling proteins in cancer. For instance, novel sulfonamide methoxypyridine derivatives have been identified as dual inhibitors of PI3K/mTOR, with one compound exhibiting an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.govmdpi.com Similarly, other pyridine-sulfonamide hybrids have been shown to be potent inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.gov
The aminopyridine moiety itself is present in a number of biologically active compounds and has been investigated for its ability to modulate the activity of various enzymes and receptors. nih.govnih.govresearchgate.netnih.gov For example, aminopyridine derivatives have been developed as inhibitors of tropomyosin receptor kinase (TRK) for the treatment of cancers with NTRK gene fusions, with some compounds showing IC50 values in the low nanomolar range. nih.gov
Future research will likely employ a combination of high-throughput screening, proteomics, and molecular modeling to elucidate the specific molecular targets of 5-(Aminomethyl)pyridine-2-sulfonamide. This will not only provide a deeper understanding of its mechanism of action but also open up new therapeutic avenues.
The table below outlines potential molecular targets for 5-(Aminomethyl)pyridine-2-sulfonamide based on the activity of related compounds.
| Potential Molecular Target | Therapeutic Area | Rationale based on Analogues |
| Tropomyosin Receptor Kinase (TRK) | Oncology | Aminopyridine derivatives have shown potent TRK inhibition. nih.gov |
| PI3K/mTOR | Oncology | Pyridine-sulfonamide derivatives act as dual inhibitors of this pathway. nih.govmdpi.com |
| VEGFR-2 | Oncology | Pyridine-sulfonamide hybrids have demonstrated significant VEGFR-2 inhibition. nih.gov |
| Carbonic Anhydrases | Glaucoma, Oncology | The sulfonamide moiety is a classic inhibitor of these enzymes. ajchem-b.com |
| Dihydropteroate (B1496061) Synthase | Infectious Diseases | The foundational target for sulfonamide antibacterial agents. ajchem-b.com |
Application of Chemoinformatics and Artificial Intelligence in Compound Optimization
The integration of chemoinformatics and artificial intelligence (AI) is revolutionizing the field of drug discovery, enabling the rapid and cost-effective design and optimization of new therapeutic agents. ajchem-b.comresearchgate.netnih.govresearchgate.netmdpi.comacs.org These computational tools are being increasingly applied to the development of sulfonamide and pyridine-based compounds, and they hold immense potential for advancing the research on 5-(Aminomethyl)pyridine-2-sulfonamide.
Molecular docking studies are routinely used to predict the binding modes of novel compounds within the active sites of target proteins, providing insights that guide further structural modifications. imist.maresearchgate.netnih.govrsc.org For example, docking studies of pyridine-sulfonamide hybrids with VEGFR-2 have helped to rationalize their potent inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of sulfonamide derivatives with their biological activities. researchgate.net This allows for the in silico prediction of the potency of new analogues before their synthesis.
More recently, AI and machine learning algorithms are being employed for a range of tasks, from virtual screening of large compound libraries to de novo drug design. nih.govresearchgate.netmdpi.comacs.org These approaches can identify novel scaffolds and predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, thereby accelerating the identification of promising leads for preclinical development. nih.gov The application of these computational methods will be instrumental in optimizing the therapeutic properties of 5-(Aminomethyl)pyridine-2-sulfonamide and its derivatives.
Interdisciplinary Approaches in Chemical Biology and Material Science
The future of research on 5-(Aminomethyl)pyridine-2-sulfonamide is not confined to medicinal chemistry alone but extends into the interdisciplinary realms of chemical biology and material science. The unique chemical properties of this compound make it a versatile tool for a range of applications beyond direct therapeutic use.
In chemical biology, functionalized pyridines and sulfonamides are being developed as chemical probes to study biological processes. nih.gov The reactive nature of the sulfonamide group, for instance, can be exploited for covalent labeling of proteins, helping to identify new drug targets and elucidate their functions. The aminomethylpyridine moiety can be modified to incorporate reporter tags or photo-crosslinkers for use in activity-based protein profiling.
In the field of material science, pyridine derivatives are being investigated for their use in the development of novel materials with unique electronic and optical properties, such as in organic light-emitting diodes (OLEDs). nih.gov The ability of the sulfonamide group to participate in hydrogen bonding and coordination with metal ions also opens up possibilities for the design of new polymers and metal-organic frameworks (MOFs) with potential applications in catalysis and sensing. nih.govrsc.org The convergence of these diverse scientific disciplines will undoubtedly uncover new and exciting applications for 5-(Aminomethyl)pyridine-2-sulfonamide and its derivatives.
Q & A
Q. What are the established synthetic pathways for 5-(Aminomethyl)pyridine-2-sulfonamide, and what are their respective yields?
The compound is typically synthesized via sulfonylation of 5-(aminomethyl)pyridine using agents like chlorosulfonic acid or sulfonyl chlorides. For example, similar pyridine sulfonamide derivatives have been prepared with yields ranging from 67% to 81% under optimized conditions, such as controlled reagent stoichiometry and reaction temperatures (0–5°C) to minimize side reactions like over-sulfonation .
Q. What analytical methods are critical for confirming the structural integrity of 5-(Aminomethyl)pyridine-2-sulfonamide?
Key techniques include:
- 1H/13C NMR spectroscopy : To verify proton environments and carbon frameworks (e.g., δH ppm values for aromatic protons and sulfonamide groups) .
- HPLC : For purity assessment (>95% purity is standard in research-grade compounds).
- Melting point analysis : Reported ranges (e.g., 160–165°C for analogous sulfonamides) help validate crystallinity .
Q. How does the sulfonamide group influence the compound’s solubility in polar solvents?
The sulfonamide moiety enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) due to hydrogen-bonding interactions. However, solubility in non-polar solvents (e.g., hexane) is limited, necessitating solvent optimization for reaction design .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyridine ring in 5-(Aminomethyl)pyridine-2-sulfonamide?
The electron-withdrawing sulfonamide group deactivates the pyridine ring, directing electrophilic attacks to the less hindered positions (e.g., para to the sulfonamide). Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for 5-(Aminomethyl)pyridine-2-sulfonamide derivatives be resolved?
Discrepancies often arise from tautomerism or solvent effects. Researchers should:
- Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate with X-ray crystallography for unambiguous structural confirmation .
Q. What strategies improve the stability of 5-(Aminomethyl)pyridine-2-sulfonamide under acidic or basic conditions?
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 5-(Aminomethyl)pyridine-2-sulfonamide derivatives?
Systematic modifications include:
- Aminomethyl group : Introducing bulky substituents to enhance target binding.
- Sulfonamide moiety : Fluorination or methylation to modulate electronic effects. Recent studies on pyridine sulfonamides demonstrate improved antimicrobial activity through such modifications .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points for 5-(Aminomethyl)pyridine-2-sulfonamide?
Variations may stem from polymorphic forms or impurities. Solutions include:
Q. Why do catalytic cross-coupling reactions of 5-(Aminomethyl)pyridine-2-sulfonamide sometimes yield low efficiencies?
The sulfonamide group can coordinate with metal catalysts (e.g., Pd), deactivating them. Strategies to mitigate this include:
- Using electron-deficient ligands (e.g., XPhos).
- Pre-protecting the sulfonamide with tert-butyl groups .
Methodological Recommendations
Q. What experimental protocols are recommended for scaling up the synthesis of 5-(Aminomethyl)pyridine-2-sulfonamide?
Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of 5-(Aminomethyl)pyridine-2-sulfonamide?
Software like SwissADME or MOE can estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
